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Compound of Interest

Compound Name: 4-Bromo-2,6-diphenylpyrimidine

Cat. No.: B372629

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 4-Bromo-2,6-diphenylpyrimidine, a molecule of significant interest in
pharmaceutical and materials science research. This document is intended for researchers,
scientists, and drug development professionals, offering a centralized resource for its structural
characterization.

Summary of Spectroscopic Data

The structural integrity of 4-Bromo-2,6-diphenylpyrimidine (C16H11BrNz) is confirmed through
a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy,
alongside Mass Spectrometry (MS). The data presented herein has been compiled from
various sources to provide a complete analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

1H NMR Spectra: The proton NMR spectrum of 4-Bromo-2,6-diphenylpyrimidine is expected
to exhibit distinct signals corresponding to the protons on the pyrimidine and phenyl rings. The
sole proton on the pyrimidine ring is anticipated to appear as a singlet in the aromatic region.
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The protons of the two phenyl groups will present as a complex multiplet, also in the aromatic
region.

13C NMR Spectra: The carbon NMR spectrum will show characteristic peaks for the carbon
atoms of the pyrimidine and phenyl rings. The carbon atom bonded to the bromine will be
significantly influenced by the halogen's electronegativity.

Table 1: Predicted *H and 3C NMR Data for 4-Bromo-2,6-diphenylpyrimidine

Predicted Chemical Shift

Atom Type Multiplicity
(ppm)

Pyrimidine-H ~7.5-8.5 Singlet

Phenyl-H ~7.2-8.2 Multiplet

Pyrimidine-C Varies

Phenyl-C ~120 - 140

C-Br ~110-120

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule.
The IR spectrum of 4-Bromo-2,6-diphenylpyrimidine is characterized by the following
absorption bands:

Table 2: Characteristic IR Absorption Bands for 4-Bromo-2,6-diphenylpyrimidine

Wavenumber (cm~?) Vibration Type

~3100 - 3000 Aromatic C-H stretch

~1600 - 1450 C=C and C=N stretching (in-ring)
~1400 - 1000 In-plane C-H bending

Below 1000 Out-of-plane C-H bending, C-Br stretch
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Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a
compound. The predicted mass spectral data for 4-Bromo-2,6-diphenylpyrimidine is
available in public databases such as PubChem.[1][2] The presence of bromine is readily
identified by the characteristic isotopic pattern of its two stable isotopes, 7°Br and 81Br, which
have a near 1:1 natural abundance.

Table 3: Predicted Mass-to-Charge Ratios (m/z) for 4-Bromo-2,6-diphenylpyrimidine
Adducts[1][2]

Adduct Predicted m/z
[M+H]* 311.0178
[M+Na]* 332.9998

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy

A sample of 4-Bromo-2,6-diphenylpyrimidine (typically 5-10 mg) is dissolved in a deuterated
solvent (e.g., CDCIz or DMSO-ds) in an NMR tube. *H and 3C NMR spectra are recorded on a
spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in
parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

FT-IR Spectroscopy

The infrared spectrum is typically obtained using a Fourier Transform Infrared (FT-IR)
spectrometer. A small amount of the solid sample can be analyzed directly using an Attenuated
Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the
sample with potassium bromide and pressing the mixture into a thin disk. The spectrum is
recorded over the range of 4000-400 cm~1,
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Mass Spectrometry

Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic
separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-
MS). For direct infusion, the sample is dissolved in a suitable solvent and introduced into the
ion source (e.g., Electrospray lonization - ESI). The mass analyzer separates the ions based

on their mass-to-charge ratio.

Visualization of Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the characterization of a synthesized compound
like 4-Bromo-2,6-diphenylpyrimidine is depicted in the following diagram.

Data Interpretation & Reporting
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Caption: Workflow for the synthesis and spectroscopic characterization of 4-Bromo-2,6-

diphenylpyrimidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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